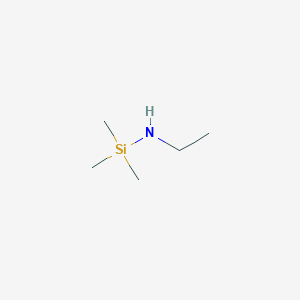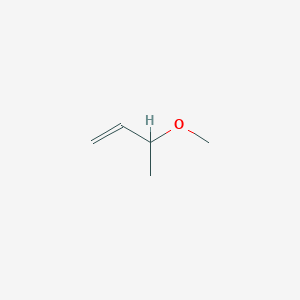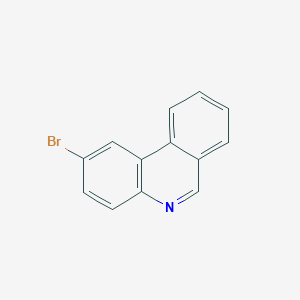
2-Bromophenanthridine
Vue d'ensemble
Description
2-Bromophenanthridine is a chemical compound with the molecular formula C13H8BrN . It is a derivative of phenanthridine, which is a polycyclic aromatic hydrocarbon made up of three benzene rings .
Synthesis Analysis
The synthesis of phenanthridines, including 2-Bromophenanthridine, often involves several synthetic steps. One common method is the reduction of Schiff bases followed by radical cyclization . Another approach involves Suzuki cross-coupling and copper-catalyzed domino reactions . These methods are designed to create analogs of the benzo[c]phenanthridine alkaloids .Molecular Structure Analysis
The molecular structure of 2-Bromophenanthridine consists of a phenanthridine core with a bromine atom attached. The exact structure can be determined using various characterization techniques .Chemical Reactions Analysis
Phenanthridines, including 2-Bromophenanthridine, can undergo a variety of chemical reactions. For instance, they can participate in aryl-aryl, N-aryl, and biaryl coupling reactions, decarboxylative amidations, and photocatalyzed reactions . These reactions can be used to modify the structure of the phenanthridine and introduce new functional groups .Applications De Recherche Scientifique
1. Coordination Chemistry and Organometallic Complexes
2-Bromophenanthridine has been utilized in the synthesis of heterobifunctional Lewis bases containing both phosphine and phenanthridine donors. This has led to the exploration of coordination chemistry with ions of late first-row transition metals like nickel, copper, and zinc. Studies demonstrate the ability of such complexes to support various geometric structures and show both metal and ligand-based redox activity and emissive properties (Mondal, Giesbrecht, & Herbert, 2016).
2. Supramolecular Interactions and Bioorganic Chemistry
Phenanthridine derivatives, a category that includes 2-Bromophenanthridine, have been recognized for their efficient DNA binding capability. The renewed scientific interest in phenanthridine derivatives has led to advances in understanding their supramolecular interactions and bioorganic chemistry applications, especially in the context of antiparasitic and antitumor properties (Tumir, Radić Stojković, & Piantanida, 2014).
3. Chemical Synthesis and Natural Product Derivation
2-Bromophenanthridine has been integral in one-pot synthesis processes, particularly in constructing 2-substituted-phenanthridinones. These reactions showcase efficient methods for the synthesis of phenanthridine derivatives, highlighting the compound's versatility in chemical synthesis and the potential for deriving natural products (Liang et al., 2017).
Mécanisme D'action
The mechanism of action of 2-Bromophenanthridine and its derivatives is often related to their interactions with biological systems. For example, some phenanthridines have shown antibacterial and anticancer activity . The active compounds can cause cell-cycle arrest in cancer cells, increase levels of p53 protein, and cause apoptosis-specific fragmentation of PARP-1 .
Orientations Futures
The future research directions for 2-Bromophenanthridine and its derivatives could involve further exploration of their biological activities and potential applications in medicine . Additionally, the development of more efficient and environmentally friendly synthetic methods could also be a focus of future research .
Propriétés
IUPAC Name |
2-bromophenanthridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN/c14-10-5-6-13-12(7-10)11-4-2-1-3-9(11)8-15-13/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJMNHXRCJKURC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60296967 | |
| Record name | 2-bromophenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromophenanthridine | |
CAS RN |
17613-37-5 | |
| Record name | MLS002706483 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112911 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromophenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Piperidinol, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-, (3R,4S)-rel-](/img/structure/B3048520.png)
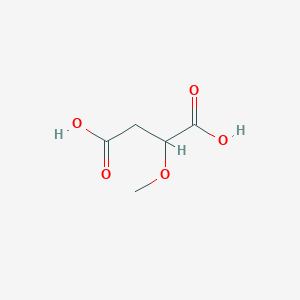
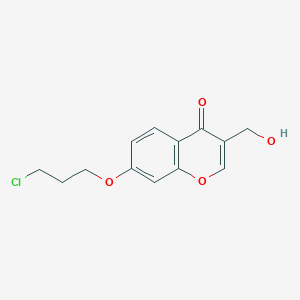
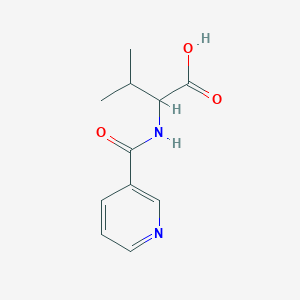
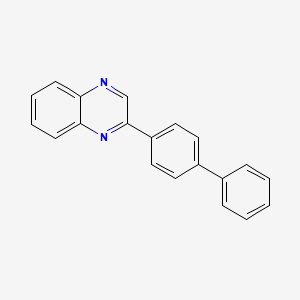
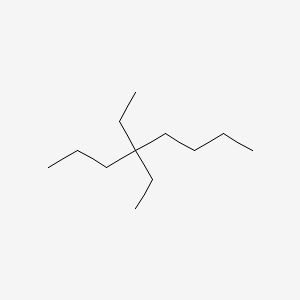

![2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3048535.png)
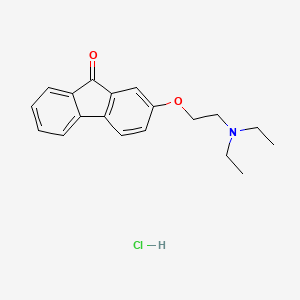
![2-Propenoic acid, 3-[(2-ethylhexyl)oxy]-3-oxopropyl ester](/img/structure/B3048539.png)
